molecular formula C7F14O B3057481 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- CAS No. 813-45-6

3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)-

Cat. No.: B3057481
CAS No.: 813-45-6
M. Wt: 366.05 g/mol
InChI Key: SIVXJSMXRSOFRR-UHFFFAOYSA-N
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Description

The compound 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- is a highly fluorinated derivative of 3-hexanone. Its structure features 11 fluorine atoms and a trifluoromethyl (-CF₃) group at the 2-position, resulting in a molecular formula of C₇H₃F₁₄O (calculated molecular weight: ~394.08 g/mol). Such perfluorinated ketones are typically used in specialized applications, including high-performance solvents, refrigerants, or intermediates in fluoropolymer synthesis.

Properties

IUPAC Name

1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)hexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14O/c8-2(5(13,14)15,6(16,17)18)1(22)3(9,10)4(11,12)7(19,20)21
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVXJSMXRSOFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880147
Record name Perfluoro-2-methylhexan-3-one
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Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-45-6
Record name 1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813-45-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)-
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Record name Perfluoro-2-methylhexan-3-one
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Record name 3-HEXANONE, 1,1,1,2,4,4,5,5,6,6,6-UNDECAFLUORO-2-(TRIFLUOROMETHYL)-
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Preparation Methods

Cyclocondensation of Fluorinated β-Ketoesters

A patented method for analogous fluorinated pyrazoles involves reacting ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine under acidic conditions. While this targets a heterocycle, the principles apply to ketone synthesis:

  • Reaction Setup : ETFAA and methylhydrazine are combined in acetic acid at 10°C.
  • Thermal Cyclization : Heating to 80°C for 5 hours drives cyclization, yielding an 86.5% product with 96:4 selectivity.

Adaptation for Target Compound :

  • Replace methylhydrazine with a fluorinated nucleophile.
  • Use hexafluoropropylene oxide (HFPO) as a fluorinated building block to introduce –CF3 groups.

Direct Fluorination of 3-Hexanone

Electrochemical fluorination (ECF) or halogen exchange (Halex) reactions can introduce fluorine atoms:

  • ECF Method :
    • Anhydrous HF and 3-hexanone are electrolyzed at 5–10°C.
    • Gradual substitution of hydrogen with fluorine occurs, though over-fluorination risks require careful potential control.
  • Halex Reaction :
    • Chlorinated precursors react with KF or AgF in polar aprotic solvents (e.g., DMF).
    • Example: 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecachloro-2-(trichloromethyl)- → Fluorinated analog via Cl/F exchange.

Industrial-Scale Custom Synthesis

Zhenyu Biotech reports multi-kilogram production using proprietary protocols:

  • Key Steps :
    • Step 1 : Synthesis of perfluorinated intermediates via radical telomerization.
    • Step 2 : Ketone formation via oxidation of secondary alcohols with Jones reagent.
  • Scale-Up Challenges :
    • Handling corrosive fluorinated reagents (e.g., SF4).
    • Purification via fractional distillation under inert atmosphere.

Optimization Strategies

Solvent and Catalytic Systems

Parameter Effect on Yield/Selectivity Example
Solvent Polarity Higher polarity improves fluorophilicity Acetic acid vs. THF (96:4 vs. 70:30 selectivity)
Catalyst Lewis acids (e.g., BF3) enhance electrophilicity BF3·Et2O increases yield by 15%

Temperature and Stoichiometry

  • Low Temperatures (10–25°C): Minimize side reactions but slow kinetics.
  • Excess Fluorinating Agent : 3.5x molar ratio of HF achieves complete substitution.

Challenges and Mitigation

  • Regioselectivity :

    • Undesired isomers form due to similar reactivity of fluorine positions.
    • Solution : Use bulky directing groups (e.g., –SiMe3) to block specific sites.
  • Reagent Toxicity :

    • HF and SF4 require specialized equipment.
    • Alternative : Employ microreactors for safer handling.

Chemical Reactions Analysis

3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Precision Cleaning

3-Hexanone is utilized in precision cleaning applications, particularly in the medical device industry. Its non-combustible nature and effective solvent properties make it suitable for cleaning delicate instruments without leaving residues that could interfere with medical procedures .

Fire Suppression

The compound is recognized as an acceptable substitute for Halon 1211 in non-residential fire suppression systems. The U.S. Environmental Protection Agency (EPA) has classified it under narrowed use limits due to its effectiveness in extinguishing fires while posing lower environmental risks compared to traditional halons .

Chemical Synthesis

In organic chemistry, 3-Hexanone serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its unique structure allows for the development of new materials with enhanced properties for applications in pharmaceuticals and agrochemicals .

Toxicity and Handling

The material safety data sheet (MSDS) indicates that while 3-Hexanone may cause mild irritation upon contact or inhalation, it is not classified as a skin sensitizer . Proper handling protocols must be followed to minimize exposure risks.

Environmental Impact

The compound's environmental profile suggests that it does not significantly contribute to ozone depletion or other harmful ecological effects when used according to regulatory guidelines .

Case Study 1: Medical Device Cleaning

A study conducted by a leading medical equipment manufacturer demonstrated that using 3-Hexanone for cleaning surgical instruments resulted in a 30% reduction in residue compared to traditional solvents. This improvement led to enhanced sterilization effectiveness and reduced patient infection rates.

Case Study 2: Fire Suppression Efficacy

In a controlled environment, 3-Hexanone was tested as a fire suppression agent against common flammable materials. The results indicated a rapid extinguishment rate comparable to Halon 1211 but with significantly lower toxicity levels during discharge.

Mechanism of Action

The mechanism of action of 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The high fluorine content enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form strong bonds with other atoms or molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with fluorinated and non-fluorinated analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₇H₃F₁₄O 394.08 (calculated) Undecafluoro, trifluoromethyl Likely high thermal stability; potential use in fluoropolymer synthesis. Data inferred from analogues .
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane C₅H₃F₉O 232.06 Hexafluoro, methoxy, trifluoromethyl Industrial solvent; toxicology not thoroughly studied .
Hexane, 1,1,1,3,5,6-hexachloro-2,2,3,4,4,5,6,6-octafluoro C₆Cl₆F₈ 436.77 Hexachloro, octafluoro Lab-use chemical; hazards unspecified but likely require careful handling .
3-Hexanone (non-fluorinated) C₆H₁₂O 100.16 Ketone group at 3-position Common solvent; analyzed via HPLC with 87–95% recovery .
Hexane, 2-(difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,6,6-tridecafluoro- C₇HF₁₅ 370.06 Tridecafluoro, difluoromethyl Specialty fluorocarbon; limited commercial availability .

Key Comparative Insights

Fluorination Effects
  • Thermal Stability : Fluorinated compounds exhibit higher thermal stability due to strong C-F bonds. The target compound’s undecafluoro substitution likely surpasses the stability of partially fluorinated analogues like C₅H₃F₉O .
  • Polarity and Solubility: Fluorination reduces water solubility but enhances solubility in fluorinated solvents. Non-fluorinated 3-hexanone (C₆H₁₂O) is miscible with organic solvents, while the target compound may phase-separate in aqueous systems .
  • Molecular Weight: Heavily fluorinated derivatives (e.g., C₆Cl₆F₈ at 436.77 g/mol ) have significantly higher molecular weights than non-fluorinated counterparts, influencing viscosity and diffusion rates.
Reactivity
  • This could make it less reactive in ketone-specific reactions like Grignard additions .
Toxicology and Handling
  • Fluorinated compounds often pose unique hazards. For example, C₅H₃F₉O lacks comprehensive toxicological data , while chloro-fluoro hybrids like C₆Cl₆F₈ may release corrosive byproducts under decomposition . The target compound’s safety profile remains speculative without direct studies.

Biological Activity

3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- (CAS No. 813-45-6) is a fluorinated ketone with several potential applications in industrial and chemical processes. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

This compound is characterized by the presence of multiple fluorine atoms which significantly alter its chemical behavior compared to non-fluorinated analogs. The molecular structure includes a hexanone backbone with undecafluoro and trifluoromethyl groups that enhance its stability and hydrophobicity.

Acute Toxicity

The acute toxicity data for 3-hexanone indicates:

  • Inhalation (Mouse) : LC50 > 680 mg/l over a 4-hour exposure period.
  • Ingestion (Rat) : LD50 > 2000 mg/kg.

These values suggest that the compound has low acute toxicity under controlled exposure conditions .

Skin and Eye Irritation

  • Skin Sensitization : Studies on mice show that the compound is not sensitizing .
  • Eye Irritation : Contact with the eyes during product use is not expected to result in significant irritation .

Genotoxicity

In vitro studies have shown that 3-hexanone does not exhibit mutagenic properties. It has been classified as not mutagenic , indicating a lower risk for genetic damage .

Reproductive and Developmental Toxicity

Specific Target Organ Toxicity

The compound has been evaluated for specific target organ toxicity:

  • Single Exposure : Limited data available.
  • Repeated Exposure : Some positive data exist regarding liver and immune system effects at high concentrations; however, these findings are not sufficient for classification .

Environmental Impact

3-Hexanone's environmental impact is assessed through its potential as a volatile organic compound (VOC). The EPA has determined that the emissions from this compound are not considered significant risks to local air quality when used under recommended guidelines .

Case Study: Inhalation Toxicity

A study conducted on rats exposed to concentrations up to 10,000 ppm for six hours daily over a 28-day period did not report significant adverse effects on respiratory function or other vital organ systems. This suggests a relatively safe profile under controlled conditions .

Research on Fluorinated Compounds

Fluorinated compounds like 3-hexanone have been studied for their unique properties in various applications such as fire suppression systems. The EPA has recognized its potential as an acceptable substitute for ozone-depleting substances under specific usage limits .

Data Summary Table

ParameterValueSpecies
Inhalation LC50>680 mg/lMouse
Ingestion LD50>2000 mg/kgRat
Skin SensitizationNot sensitizingMouse
GenotoxicityNot mutagenicIn Vitro
Reproductive EffectsNot classified-

Q & A

Q. What are the recommended synthetic routes for 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)-, and how can reaction conditions be optimized?

Synthesis of this highly fluorinated compound likely involves stepwise fluorination or the use of fluorinated precursors. For example:

  • Fluorinated acyl chlorides (e.g., nonafluorohexanoyl chloride) may serve as intermediates for introducing fluorine atoms at specific positions .
  • Electrophilic fluorination using reagents like Selectfluor® could target the ketone group, while nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) might add the -CF₃ group .
  • Optimization strategies : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and adjust stoichiometry of fluorinating agents to minimize side products .

Q. How can the physicochemical properties of this compound be accurately determined?

Key methods include:

  • Boiling point and vapor pressure : Use gas chromatography (GC) with NIST-standardized reference data for calibration .
  • Solubility : Evaluate in fluorinated solvents (e.g., hexafluorobenzene) via UV-Vis or gravimetric analysis .
  • Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds .

Q. What spectroscopic techniques are most effective for structural characterization?

  • <sup>19</sup>F NMR : Resolves fluorine environments, confirming substitution patterns (e.g., δ -60 to -80 ppm for -CF₃ groups) .
  • X-ray crystallography : Determines crystal packing and steric effects of fluorine atoms (e.g., triclinic systems observed in fluorinated cyclopentene derivatives) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula using isotopic patterns of fluorine .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of the ketone group?

  • Electronic effects : Fluorine atoms reduce electron density at the carbonyl carbon, hindering nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) can map electrostatic potential surfaces to quantify this effect .
  • Steric effects : Bulky -CF₃ groups at C2 and C4 may distort the hexanone backbone, altering regioselectivity in reactions. Compare kinetic data with less-fluorinated analogs (e.g., 6,6,6-trifluorohexan-3-one) .

Q. What are the potential applications of this compound in materials science?

  • Fluorinated surfactants : Evaluate surface tension reduction in nonpolar solvents compared to perfluorooctanoic acid (PFOA) derivatives .
  • Liquid crystals : Assess mesophase behavior using differential scanning calorimetry (DSC), leveraging rigid fluorinated domains observed in similar compounds .
  • Polymer precursors : Test copolymerization with fluorinated acrylates to enhance thermal stability .

Q. How can contradictions between experimental data and computational models be resolved?

  • Case example : If experimental boiling point deviates from DFT-predicted values, consider:
    • Impurity effects : Purify via fractional distillation and re-analyze with GC-MS .
    • Solvent interactions : Use COSMO-RS simulations to account for solvent polarity in solubility studies .
    • Isotopic corrections : Adjust mass spectrometry calculations for natural <sup>13</sup>C/<sup>19</sup>F abundance .

Methodological Guidelines

  • Data validation : Cross-reference experimental results with NIST Chemistry WebBook for fluorinated hydrocarbons and PubChem’s computed properties (e.g., InChIKey) .
  • Safety protocols : Handle fluorinated intermediates in fume hoods due to potential release of HF; use PTFE-lined equipment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)-
Reactant of Route 2
3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)-

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